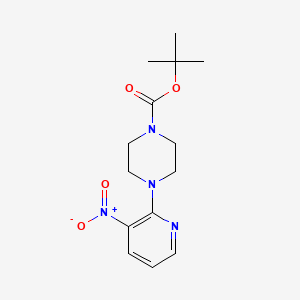

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)12-11(18(20)21)5-4-6-15-12/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKKCZGSSAXGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653106 | |

| Record name | tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153473-24-6 | |

| Record name | tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical structure, physical properties, and predicted characteristics. Due to the limited availability of extensive experimental data in peer-reviewed literature for this specific isomer, this guide also draws upon established chemical principles and data from closely related isomers to present a complete picture. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel piperazine derivatives.

Chemical Identity and Properties

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a nitropyridine derivative of N-Boc-piperazine. The presence of the electron-withdrawing nitro group on the pyridine ring, combined with the versatile piperazine scaffold and the tert-butoxycarbonyl (Boc) protecting group, makes it a potentially valuable intermediate in organic synthesis.

Table 1: General Information and Identifiers

| Property | Value |

| IUPAC Name | tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate |

| CAS Number | 153473-24-6[1] |

| Molecular Formula | C14H20N4O4[1] |

| Molecular Weight | 308.33 g/mol [1] |

| Appearance | Yellow powder[1] |

Table 2: Physicochemical Properties

| Property | Value | Data Type |

| Boiling Point | 447.8 ± 45.0 °C | Predicted[1] |

| Density | 1.258 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 4.38 ± 0.29 | Predicted[1] |

| Storage Temperature | 2-8°C | -[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is not widely available in the public domain. However, based on its chemical structure, the following characteristic signals can be anticipated.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), piperazine protons (multiplets, ~3-4 ppm), and pyridine ring protons. |

| ¹³C NMR | Resonances for the tert-butyl group, piperazine carbons, and the carbons of the nitropyridine ring. |

| IR Spectroscopy | Characteristic peaks for C-H, C-N, C=O (from the Boc group), and N-O (from the nitro group) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Reactivity

Proposed Synthesis

The proposed reaction involves the substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring by the secondary amine of tert-butyl piperazine-1-carboxylate.

Experimental Protocol (Proposed):

-

Reactants:

-

2-Chloro-3-nitropyridine (1 equivalent)

-

tert-Butyl piperazine-1-carboxylate (1.1 equivalents)

-

A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents)

-

Anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a solution of 2-chloro-3-nitropyridine in the chosen solvent, add tert-butyl piperazine-1-carboxylate and the base.

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

-

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the functional groups present:

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is a common strategy in the synthesis of more complex molecules.

-

Boc Protecting Group: The tert-butoxycarbonyl group is a standard protecting group for amines and can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperazine.

-

Piperazine Ring: The piperazine ring offers sites for further functionalization, particularly at the unprotected nitrogen atom after deprotection.

Experimental Workflow and Diagrams

The following diagram illustrates the proposed synthetic workflow for tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Caption: Proposed synthesis workflow for tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Biological Activity and Applications in Drug Discovery

There is a notable lack of specific biological activity data for tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in publicly accessible scientific literature. However, the broader class of nitropyridine and piperazine-containing compounds is of significant interest in drug discovery.

For instance, the isomeric compound, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, is a well-documented key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[2][3] This highlights the potential of nitropyridinyl-piperazine scaffolds as building blocks for kinase inhibitors and other therapeutic agents.

The structural motifs present in the target compound suggest potential for interaction with various biological targets, and it could serve as a valuable starting point for the development of new chemical entities in drug discovery programs.

Safety Information

Based on available data, tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate should be handled with care in a laboratory setting.

Table 4: Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a chemical intermediate with potential for use in the synthesis of more complex molecules for pharmaceutical and research applications. While detailed experimental data for this specific isomer is limited, this guide provides a summary of its known and predicted properties based on available information. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers are encouraged to consult primary literature and safety data sheets from suppliers for the most current and detailed information.

References

An In-depth Technical Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, with the CAS Number 153473-24-6, is a heterocyclic organic compound. It belongs to the class of nitropyridines and piperazine derivatives, which are significant scaffolds in medicinal chemistry. The presence of a nitropyridine moiety makes it a versatile intermediate for the synthesis of various biologically active molecules, particularly as a precursor to amino-pyridines through the reduction of the nitro group. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled reactions and can be readily removed under acidic conditions, providing a handle for further functionalization. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 153473-24-6 |

| Molecular Formula | C₁₄H₂₀N₄O₄ |

| Molecular Weight | 308.33 g/mol |

| Boiling Point | 447.8 °C at 760 mmHg |

| Flash Point | 224.6 °C |

| Density | 1.258 g/cm³ |

| Appearance | Not explicitly stated, but isomers are off-white to orange crystalline powder. |

Synthesis and Experimental Protocols

The primary synthetic route to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-nitropyridine with a protected piperazine.

General Synthesis Pathway

The synthesis involves the reaction of 2-chloro-3-nitropyridine with tert-butyl piperazine-1-carboxylate. The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic attack by the secondary amine of the piperazine at the C2 position, displacing the chloride leaving group.

An In-depth Technical Guide on Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical Properties and Data

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative with the molecular formula C14H20N4O4.[1] Its molecular weight is 308.33 g/mol .[1] A closely related isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, shares the same molecular formula and weight and is a vital intermediate in the synthesis of the anticancer drug Palbociclib.[2][3][4]

| Property | Value | Reference |

| Molecular Formula | C14H20N4O4 | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| CAS Number | 153473-24-6 | [1] |

| Appearance | Off-white to orange crystalline powder | [2] |

| Density | 1.258 g/cm³ | [2] |

| Boiling Point | 480.1 °C | [2] |

| Flash Point | 244.1 °C | [2] |

| Refractive Index | 1.562 | [2] |

Synthesis and Experimental Protocols

The synthesis of these compounds is of significant interest due to their role as pharmaceutical intermediates. A common synthetic route for the related isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, involves the reaction of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate.[3]

Experimental Protocol for the Synthesis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: [3]

-

Starting Materials: 5-bromo-2-nitropyridine and tert-butyl piperazine-1-carboxylate.

-

Reagents: Triethylamine and dimethylsulfoxide (DMSO) as a solvent.

-

Procedure: The reaction is typically conducted at room temperature. The starting materials are dissolved in DMSO, and triethylamine is added to the mixture. The reaction is stirred for several hours until completion.

-

Purification: The product is then purified to achieve a high assay standard, often ≥98.0%.[2]

A synthesis method for the amino derivative, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, has also been described involving a one-step light irradiation reaction.[5]

Biological Activity and Applications

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate and its isomers are valuable building blocks in medicinal chemistry. The 6-nitro isomer is a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced breast cancer.[2][3]

The nitro group on the pyridine ring is a critical functional group that can be reduced to an amino group, allowing for further chemical modifications.[3] For instance, the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate using hydrogen gas and a palladium on carbon (Pd/C) catalyst in ethanol yields tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[3]

Derivatives of these compounds are being investigated for a range of pharmacological activities, including their potential as anticancer agents and their interaction with various biological receptors and enzymes.[3][6][7]

Diagrams and Workflows

Synthesis Workflow for Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Reduction of the Nitro Group

References

- 1. chembk.com [chembk.com]

- 2. innospk.com [innospk.com]

- 3. Buy Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7 [smolecule.com]

- 4. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 4-(nitropyridin-yl)piperazine-1-carboxylate Isomers: Key Intermediates in Pharmaceutical Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of tert-butyl 4-(nitropyridin-yl)piperazine-1-carboxylate compounds, a class of molecules that are pivotal as intermediates in the synthesis of targeted therapeutics. While specific experimental data for tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is limited in publicly accessible literature, this guide will focus on its well-documented isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate , which plays a crucial role in the production of the CDK4/6 inhibitor, Palbociclib. The information presented herein for this isomer serves as a valuable reference for understanding the chemical properties, synthesis, and potential applications of related nitropyridinyl-piperazine structures.

Chemical Identity and Properties

The IUPAC name for the requested compound, with CAS Number 153473-24-6, is tert-butyl 4-(3-nitro-2-pyridinyl)piperazine-1-carboxylate .[1][2][3][4][5]

Due to the extensive availability of data for its isomer, the following information pertains to tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7).

Table 1: Physicochemical Properties of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-(6-nitro-3-pyridinyl)piperazine-1-carboxylate | [6] |

| Molecular Formula | C₁₄H₂₀N₄O₄ | [6] |

| Molecular Weight | 308.33 g/mol | [6] |

| CAS Number | 571189-16-7 | [6] |

| Assay | ≥98.0% | [7] |

| Refractive Index | 1.562 | [7] |

Role in Pharmaceutical Synthesis: The Palbociclib Case Study

The primary significance of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate lies in its function as a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7] Palbociclib is a crucial therapeutic agent for treating HR-positive, HER2-negative advanced breast cancer.[7] The synthesis of Palbociclib involves a multi-step process where this intermediate provides the essential piperazinyl-pyridine moiety.

The general synthetic pathway involves the reduction of the nitro group on the pyridinyl ring to an amine, followed by coupling with a pyrimidine derivative to form the core structure of Palbociclib.

Synthetic Pathway Overview

The transformation of the intermediate is a critical step in the overall synthesis of Palbociclib. The following diagram illustrates the logical flow from the intermediate to the final active pharmaceutical ingredient (API).

Experimental Protocols

Detailed experimental procedures are often proprietary. However, based on available literature, representative protocols for the key transformations are outlined below.

Synthesis of the Amino Intermediate

The reduction of the nitro group is a standard procedure in organic synthesis.

Protocol: Reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

-

Starting Material: tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

-

Reagents: Palladium on carbon (Pd/C), Hydrogen (H₂) gas or a hydrogen donor.

-

Solvent: Ethanol or Methanol.

-

Procedure: The starting material is dissolved in the chosen solvent in a reaction vessel. A catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon) and stirred at room temperature.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[8]

Coupling Reaction

The subsequent coupling reaction, often a nucleophilic aromatic substitution (SNA_r), forms the core of the Palbociclib molecule.

Protocol: Grignard-Mediated S_N_Ar Coupling

-

Starting Materials: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and a suitable 2-chloro or 2-sulfonylpyridopyrimidine derivative.

-

Reagents: A Grignard reagent, such as cyclohexylmagnesium chloride (CyMgCl), is used as a strong base.

-

Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF).

-

Procedure: The amino intermediate is treated with the Grignard reagent at a controlled temperature to deprotonate the amine. The pyrimidine coupling partner is then added to the reaction mixture. The reaction is stirred until completion.

-

Work-up: The reaction is quenched, often with an acidic solution, and the product is isolated through extraction and purification, typically by crystallization.[9]

Signaling Pathway of the Target Drug: Palbociclib

Understanding the mechanism of action of the final drug product is essential for appreciating the significance of its synthetic intermediates. Palbociclib targets the Cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the cell cycle.

In many cancer cells, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. Palbociclib acts as a potent and selective inhibitor of CDK4 and CDK6. By binding to these kinases, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest and a halt in tumor growth.

Conclusion

While direct, in-depth experimental data for tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is not widely available, the extensive research on its isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, provides a robust framework for understanding its likely properties and applications. As a key building block for the targeted cancer therapy Palbociclib, this class of compounds highlights the critical role of advanced organic synthesis in modern drug development. The protocols and pathways detailed in this guide offer valuable insights for researchers and scientists working on the synthesis of complex pharmaceutical agents.

References

- 1. 153473-24-6|tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. 4-(3-NITRO-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 153473-24-6 [chemicalbook.com]

- 4. tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate153473-24-6,Purity95%_Hangzhou Hairui chemical co.,ltd [molbase.com]

- 5. lookchem.com [lookchem.com]

- 6. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. Buy Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7 [smolecule.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Unveiling the Synthetic Keystone: A Technical Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate and its Role in Developing PLK1 Inhibitors

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties and, most significantly, the biological relevance of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate. While direct biological activity data for this compound is scarce, its pivotal role as a key intermediate in the synthesis of potent and selective Polo-like kinase 1 (PLK1) inhibitors places it at the forefront of innovative cancer therapeutic development. This document will explore the compound's synthetic utility and the profound biological implications of the molecules it helps create.

Introduction: The Unseen Contributor to Cancer Therapy

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound featuring a nitropyridine moiety linked to a piperazine ring, which is in turn protected by a tert-butyloxycarbonyl (Boc) group. Its chemical structure is strategically designed for facile chemical modification, making it an ideal building block in multi-step organic synthesis. Although not biologically active in its own right in the reviewed literature, its true significance lies in its application as a crucial precursor for the development of highly specific kinase inhibitors, most notably targeting Polo-like kinase 1 (PLK1).

PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a hallmark of numerous human cancers and is often associated with poor prognosis.[2] This makes PLK1 a highly attractive target for anticancer drug discovery. The development of small molecule inhibitors that can selectively target PLK1 is a major focus of current oncology research.

Synthetic Utility and Physicochemical Properties

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate serves as a versatile scaffold in medicinal chemistry. The nitro group on the pyridine ring is a key functional handle that can be readily reduced to an amine, which then allows for the introduction of diverse substituents through various coupling reactions. The Boc-protected piperazine provides a stable, yet easily deprotectable, secondary amine for further structural elaboration.

Table 1: Physicochemical Properties of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

| Property | Value |

| CAS Number | 153473-24-6 |

| Molecular Formula | C₁₄H₂₀N₄O₄ |

| Molecular Weight | 308.33 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Biological Context: A Gateway to Potent PLK1 Inhibition

The primary biological relevance of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is its documented use in the synthesis of advanced PLK1 inhibitors by pharmaceutical leaders such as GlaxoSmithKline. These inhibitors are designed to interfere with the catalytic activity of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.

The PLK1 Signaling Pathway in Cancer

PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] Its activity is tightly controlled throughout the cell cycle, peaking at the G2/M transition. In cancer cells, the overexpression of PLK1 leads to uncontrolled cell division and genomic instability.[2]

Mechanism of Action of Derived PLK1 Inhibitors

The final drug compounds synthesized using Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate as a starting material are designed to be ATP-competitive inhibitors of PLK1. They bind to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its downstream substrates. This disruption of the PLK1 signaling cascade ultimately halts the cell cycle and induces apoptosis in rapidly dividing cancer cells.

Quantitative Data for Representative PLK1 Inhibitors

While no direct biological activity data is available for Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, the following table summarizes the activity of well-characterized PLK1 inhibitors that exemplify the therapeutic agents developed from similar synthetic precursors.

Table 2: Biological Activity of Representative PLK1 Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell-based Activity (GI₅₀, nM) | Reference |

| BI 2536 | PLK1 | 0.83 | Varies by cell line (e.g., ~3-10 nM in many cancer lines) | [4] |

| Volasertib (BI 6727) | PLK1 | 0.87 | Varies by cell line (e.g., ~10-30 nM in many cancer lines) | [5] |

| GSK461364A | PLK1 | 2.2 | Varies by cell line (e.g., ~5-20 nM in many cancer lines) | [4] |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition concentration.

Experimental Protocols for Evaluating PLK1 Inhibitors

The development of potent PLK1 inhibitors relies on a series of robust in vitro and cell-based assays. The following are detailed methodologies for key experiments typically employed in the characterization of such compounds.

In Vitro PLK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PLK1 enzyme.

Materials:

-

Recombinant human PLK1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Peptide substrate (e.g., a casein-derived or synthetic peptide)

-

ATP solution (with [γ-³²P]ATP for radiometric detection or unlabeled for luminescence-based assays)

-

Test compound dilutions in DMSO

-

96- or 384-well assay plates

-

Stop solution (e.g., phosphoric acid for radiometric assays)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter, or luminescence-based detection kit)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the assay plate, add the kinase buffer, recombinant PLK1 enzyme, and the peptide substrate.

-

Add the diluted test compound to the wells. Include wells with DMSO only as a positive control (100% activity) and wells without enzyme as a negative control (background).

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Transfer the reaction mixture to a phosphocellulose filter mat (for radiometric assay) and wash to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. For luminescence-based assays, add the detection reagent and measure the signal on a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 4. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: Synthesis, Analogs, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its synthesis, explores the biological activities of its derivatives, and presents a structure-activity relationship (SAR) analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction

The pyridylpiperazine scaffold is a privileged structural motif frequently found in biologically active compounds and approved pharmaceuticals. The introduction of a nitro group on the pyridine ring, as seen in tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, significantly influences the electronic properties of the molecule, rendering it a versatile intermediate for the synthesis of a diverse range of derivatives. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization, making this compound a valuable tool in the construction of complex molecular architectures for drug discovery. This guide will focus on the synthesis of this core structure and the biological evaluation of its closely related analogs, particularly as urease inhibitors.

Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate and Analogs

The synthetic strategy towards tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate and its derivatives primarily involves a nucleophilic aromatic substitution (SNAr) reaction, followed by functionalization or deprotection of the piperazine moiety.

Synthesis of the Core Intermediate: 1-(3-nitropyridin-2-yl)piperazine

The initial step involves the synthesis of the key intermediate, 1-(3-nitropyridin-2-yl)piperazine, through the reaction of 2-chloro-3-nitropyridine with piperazine. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the nitrogen atom of piperazine.[1]

Boc Protection of 1-(3-nitropyridin-2-yl)piperazine

The secondary amine of the piperazine ring in the core intermediate can be protected with a tert-butoxycarbonyl (Boc) group to yield the title compound. This is a standard procedure in organic synthesis that allows for selective subsequent modifications.

Synthesis of N-Arylacetamide and N-Arylpropanamide Analogs

Further derivatization of the core intermediate, 1-(3-nitropyridin-2-yl)piperazine, can be achieved by reacting it with various electrophiles. For instance, reaction with 2-bromo-N-arylacetamides or 2-bromo-N-arylpropanamides yields a series of biologically active analogs.[1]

Experimental Protocols

General Method for the Synthesis of 1-(3-nitropyridin-2-yl)piperazine (3)

A mixture of 2-chloro-3-nitropyridine (1) and an excess of piperazine (2) is refluxed in acetonitrile for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 1-(3-nitropyridin-2-yl)piperazine (3) in a yield of approximately 65%.[1]

General Method for Boc Protection

To a solution of 1-(3-nitropyridin-2-yl)piperazine (1.0 eq.) and a base such as triethylamine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) at room temperature, di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) is added. The reaction mixture is stirred for several hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Method for the Synthesis of N-Arylacetamide and N-Arylpropanamide Analogs

The core intermediate, 1-(3-nitropyridin-2-yl)piperazine, is reacted with the appropriate 2-bromo-N-arylacetamide or 2-bromo-N-arylpropanamide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature until completion, as indicated by TLC. The product is then isolated and purified using standard techniques.[1]

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated for their biological activities, notably as inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.[1]

Urease Inhibition

A series of N-arylacetamide and N-arylpropanamide derivatives of 1-(3-nitropyridin-2-yl)piperazine were screened for their inhibitory activity against jack bean urease. The results are summarized in the table below.

| Compound | R | IC₅₀ (µM) ± SEM |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

| 1-(3-nitropyridin-2-yl)piperazine (3) | - | 3.90 ± 1.91 |

| 5a | 2-(N-phenylacetamido) | 2.13 ± 0.82 |

| 5b | 2-(N-(4-chlorophenyl)acetamido) | 2.0 ± 0.73 |

| 5c | 2-(N-(4-bromophenyl)acetamido) | 5.21 ± 0.47 |

| 7a | 2-(N-phenylpropanamido) | 2.24 ± 1.63 |

| 7b | 2-(N-(4-chlorophenyl)propanamido) | 7.14 ± 0.46 |

| 7c | 2-(N-(4-bromophenyl)propanamido) | 5.32 ± 0.41 |

Data extracted from Khan et al., 2024.[1]

Structure-Activity Relationship (SAR)

The following SAR can be deduced from the urease inhibition data:

-

The core structure, 1-(3-nitropyridin-2-yl)piperazine (3), exhibits moderate urease inhibitory activity.[1]

-

The introduction of N-arylacetamide and N-arylpropanamide moieties at the N4 position of the piperazine ring generally enhances the inhibitory potency.[1]

-

In the N-arylacetamide series (5a-c), the presence of a halogen (chloro or bromo) at the para position of the phenyl ring influences the activity. The 4-chloro derivative (5b) was found to be the most potent among this series.[1]

-

Similarly, in the N-arylpropanamide series (7a-c), the unsubstituted phenyl derivative (7a) showed the highest activity.[1]

-

Overall, compounds 5b and 7a were identified as the most active inhibitors, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea.[1]

Conclusion

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile intermediate in medicinal chemistry. Its synthesis is straightforward, and the Boc-protected piperazine allows for the introduction of a wide range of functional groups to generate diverse chemical libraries. The biological evaluation of its derivatives has demonstrated their potential as potent urease inhibitors, highlighting the therapeutic promise of this chemical scaffold. The structure-activity relationship studies provide a rational basis for the design of more potent analogs. This technical guide serves as a foundational resource for researchers aiming to exploit the potential of this and related compounds in the development of novel therapeutic agents.

References

The Versatile Building Block: A Technical Guide to Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key building block in modern organic and medicinal chemistry. This versatile scaffold provides a valuable platform for the development of complex molecules with significant therapeutic potential.

Chemical Properties and Specifications

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, with the CAS number 153473-24-6, is a stable, crystalline solid at room temperature. Its chemical structure, featuring a Boc-protected piperazine ring attached to a 3-nitropyridine moiety, offers a unique combination of reactivity and stability, making it an ideal intermediate for multi-step syntheses.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₄O₄ |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 153473-24-6 |

| Appearance | Off-white to yellow crystalline solid |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

The primary route for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated pyridine ring by the secondary amine of N-Boc-piperazine.

Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the established synthesis of related compounds and intermediates used in drug discovery.

Reaction Scheme:

Figure 1: Synthesis of the title compound via SNAr.

Experimental Protocol:

-

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

tert-Butyl piperazine-1-carboxylate (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a stirred solution of 2-chloro-3-nitropyridine in acetonitrile, add tert-butyl piperazine-1-carboxylate and potassium carbonate.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

| Parameter | Value |

| Reactants | 2-Chloro-3-nitropyridine, tert-Butyl piperazine-1-carboxylate |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82°C) |

| Typical Yield | >85% (estimated based on similar reactions) |

Reactivity and Applications in Organic Synthesis

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a valuable building block due to the reactivity of its functional groups. The nitro group can be readily reduced to an amine, and the Boc-protecting group can be removed to liberate the piperazine nitrogen for further functionalization.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a key transformation, yielding tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate, which is a versatile intermediate for the synthesis of various heterocyclic systems.

Figure 2: Reduction of the nitro group.

Experimental Protocol:

-

Materials:

-

tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (1.0 eq)

-

10% Palladium on carbon (Pd/C) (catalytic amount)

-

Ethanol (solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, carefully filter the catalyst through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to yield the desired amino-pyridine derivative.

-

| Parameter | Value |

| Reducing System | H₂ gas, 10% Pd/C |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Typical Yield | Quantitative (estimated) |

Key Applications in Medicinal Chemistry

This building block is instrumental in the synthesis of biologically active molecules, particularly kinase inhibitors.

A notable application of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is as a key intermediate in the synthesis of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a crucial component of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders.

The synthesis of GSK2606414 involves the initial SNAr reaction to form the title compound, followed by the reduction of the nitro group. The resulting amine is then further elaborated to construct the final inhibitor.

Figure 3: Role in the synthesis of a PERK inhibitor.

Recent studies have also highlighted the utility of the deprotected core, 1-(3-nitropyridin-2-yl)piperazine, in the development of potent urease inhibitors.[1] This suggests that the title compound, after Boc-deprotection, can serve as a valuable scaffold for creating novel therapeutics targeting bacterial infections, such as those caused by Helicobacter pylori.[1]

Signaling Pathway Involvement: The Unfolded Protein Response

The significance of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate as a building block is underscored by its application in synthesizing inhibitors of the PERK pathway, a central arm of the Unfolded Protein Response (UPR). The UPR is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

Figure 4: The PERK-mediated Unfolded Protein Response pathway.

Conclusion

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a strategically important building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups provide a reliable platform for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of potent kinase inhibitors, such as the PERK inhibitor GSK2606414, highlights its value in the development of novel therapeutics for a range of diseases. This technical guide provides a comprehensive overview for researchers and drug development professionals looking to leverage the potential of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for solubility assessment. This includes a qualitative solubility analysis based on the compound's structural features, a detailed experimental protocol for quantitative solubility determination, and a discussion of its relevance in pharmaceutical development.

Compound Overview

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a nitropyridine moiety, suggests its potential as an intermediate in the synthesis of pharmacologically active molecules. Understanding its solubility is a critical first step in its application in medicinal chemistry and drug development.

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a basis for predicting the solubility of a compound in various solvents. The molecular structure of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate contains both polar and non-polar regions, which will dictate its solubility profile.

-

Polar Moieties: The nitro group, the pyridine ring, and the carbonyl group of the Boc-protecting group introduce polarity.

-

Non-polar Moieties: The tert-butyl group and the aliphatic piperazine ring are non-polar.

Based on this structure, a qualitative solubility prediction in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Low | The large non-polar surface area from the tert-butyl group and piperazine ring is expected to dominate, leading to poor aqueous solubility. |

| Methanol | Polar Protic | Moderately Soluble | The alcohol can engage in hydrogen bonding with the nitro and carbonyl groups, while its alkyl chain can interact with the non-polar parts of the molecule. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but its larger alkyl chain may slightly improve solubilization of the non-polar moieties. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a good solvent for many organic compounds with moderate polarity. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality of the solvent can interact favorably with the polar groups of the solute. |

| Acetonitrile | Polar Aprotic | Soluble | Its polarity is suitable for dissolving compounds with a mix of polar and non-polar features. |

| N,N-Dimethylformamide (DMF) | Highly Polar Aprotic | Soluble | DMF is a powerful solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Soluble | DMSO is a strong universal solvent for many organic molecules, particularly those used in pharmaceutical research. |

| Acetone | Polar Aprotic | Soluble | Acetone is a versatile solvent for many organic compounds. |

| Hexane | Non-polar | Low | The significant polarity introduced by the nitropyridine and carbonyl groups will likely result in poor solubility in non-polar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the concentration of a saturated solution of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in a given solvent at a specified temperature.

Materials:

-

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Equilibration:

-

Add an excess amount of the compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C) to allow for equilibration. The shaking time should be sufficient to reach equilibrium, typically 24-48 hours.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Workflow for Solubility Determination

References

Stability of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate under acidic conditions

An In-depth Technical Guide on the Stability of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, with a specific focus on its behavior under acidic conditions. The primary transformation discussed is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group, a critical step in synthetic chemistry. This document details the underlying reaction mechanisms, presents standard experimental protocols for deprotection, summarizes quantitative operational parameters, and offers troubleshooting guidance. The stability of the core heterocyclic structures, the piperazine and 3-nitropyridine rings, is also evaluated within the context of these acidic environments.

Introduction

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring functionalized with a Boc protecting group and a 3-nitropyridine moiety. Such structures are common intermediates in the synthesis of pharmacologically active molecules.[1] The stability of this compound, particularly under acidic conditions, is of paramount importance as the removal of the Boc group is a frequent and essential synthetic transformation.

The Boc group is favored for its stability in a wide range of chemical conditions, yet it can be readily and selectively removed using acids.[2] This guide explores the kinetics, mechanisms, and practical considerations for the deprotection of this specific molecule, providing researchers with the necessary information for predictable and efficient synthesis.

Chemical Stability and Reaction Mechanisms

The stability of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in acidic media is primarily dictated by the lability of the tert-butyl carbamate linkage. The 3-nitropyridine ring itself is generally stable under these conditions.[3]

Acid-Catalyzed Boc Deprotection

The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4] This is followed by the cleavage of the carbon-oxygen bond to release a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free secondary amine of the piperazine ring and carbon dioxide gas.[4] Under the acidic conditions, the newly deprotected amine is protonated, typically forming a salt (e.g., hydrochloride or trifluoroacetate).[4][5]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Formation of Side Products

The primary side reaction during acidic Boc deprotection is driven by the highly reactive tert-butyl cation generated during the cleavage step.[6] This carbocation can act as an alkylating agent, reacting with any available nucleophiles in the mixture. This can include the deprotected piperazine nitrogen itself or other sensitive functional groups on the molecule, leading to undesired t-butylation.[6] To mitigate this, nucleophilic "scavengers" like triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[6]

Stability of the 3-Nitropyridine Moiety

Pyridine derivatives are generally stable in strongly acidic solutions, where they exist as protonated pyridinium salts.[3] The presence of the electron-withdrawing nitro group further deactivates the pyridine ring towards electrophilic attack, enhancing its stability under these conditions. While nitropyridines can be susceptible to nucleophilic substitution, this is less likely in a highly acidic environment where potential nucleophiles are protonated. Therefore, degradation of the 3-nitropyridine core is not a primary concern under standard Boc deprotection protocols.

Quantitative Data: Reaction Conditions

| Parameter | Condition 1: TFA/DCM | Condition 2: HCl/Dioxane | Reference(s) |

| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | [5],[6] |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol | [5],[6] |

| Acid Concentration | 25-50% (v/v) TFA in DCM | 4M HCl in Dioxane | [6] |

| Equivalents of Acid | 5-10 equivalents (or used as solvent) | 3-5 equivalents (or large excess) | [5],[6] |

| Temperature | 0 °C to Room Temperature | Room Temperature | [5],[6] |

| Reaction Time | 1 - 4 hours | 1 - 3 hours | [5],[6] |

Experimental Protocols

The following are standard, effective protocols for the acidic deprotection of N-Boc protected piperazine derivatives. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: General Experimental Workflow for Boc Deprotection.

Protocol 1: Deprotection using TFA in DCM

This is a widely used and highly effective method for Boc removal.[5]

Materials:

-

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5–10 equiv.) to the stirred solution.[5]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1–4 hours, monitoring for completion by TLC or LC-MS.[5]

Work-up:

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[5]

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Deprotection using HCl in Dioxane

This method is a common alternative to TFA and often results in the precipitation of the product as a hydrochloride salt, which can simplify isolation.[5][6]

Materials:

-

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

-

4M HCl in 1,4-dioxane solution

-

Methanol or ethyl acetate (optional, as co-solvent)

-

Diethyl ether (for precipitation)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add the 4M HCl in dioxane solution (3-5 equiv. or in excess) to the stirred solution at room temperature.[5]

-

Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate from the solution.[5]

-

Monitor for completion by TLC or LC-MS.

Work-up:

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

-

Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture and collected by filtration.

-

If the free base is required, the crude salt is dissolved in water, basified with NaHCO₃ or NaOH, and extracted as described in Protocol 1.[5]

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |

| Incomplete Reaction | Insufficient acid; Short reaction time; Low temperature; Poor solubility. | Increase equivalents of acid; Prolong reaction time and monitor; Allow to stir at room temperature or warm gently (e.g., to 40°C); Try a different solvent system. | [5],[6] |

| Low Yield | Harsh conditions causing side reactions; Product loss during work-up (incomplete extraction or formation of water-soluble salt). | Lower the reaction temperature; Use a milder deprotection method if other acid-sensitive groups are present; Ensure pH is fully basic during work-up; Perform multiple extractions. | [5] |

| Side Product Formation | Alkylation by tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) (2.5-5%) and/or water (2.5-5%) to the reaction mixture. | [6] |

| Purification Difficulties | Product is an oil or co-elutes with byproducts. | Consider converting the free base to a different, more crystalline salt (e.g., fumarate); Optimize chromatography conditions (different solvent system or stationary phase). | [5] |

Conclusion

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is stable under neutral and basic conditions but is designed to be readily cleaved under acidic conditions to deprotect the piperazine nitrogen. The primary point of reactivity is the tert-butyl carbamate group, which undergoes efficient acid-catalyzed hydrolysis. The 3-nitropyridine core remains stable throughout this process. Standard protocols using TFA in DCM or HCl in dioxane are highly effective for this transformation. Potential side reactions, primarily t-butylation, can be minimized by controlling reaction conditions and using appropriate scavengers. The information and protocols provided in this guide offer a robust framework for successfully performing the deprotection of this compound in a research and development setting.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate. This application note includes a comprehensive experimental protocol, tabulated analytical data, and graphical representations of the reaction pathway and experimental workflow to ensure reproducibility and facilitate understanding.

Introduction

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds. The presence of the nitropyridine moiety allows for further functionalization, such as reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to generate diverse chemical libraries. The Boc-protected piperazine ring provides a versatile handle for subsequent chemical modifications. The synthesis described herein is a robust and efficient method for the preparation of this important synthetic intermediate.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the C2-position for nucleophilic attack by the secondary amine of tert-butyl piperazine-1-carboxylate. A base is used to neutralize the hydrochloric acid generated during the reaction.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials:

-

2-chloro-3-nitropyridine

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-nitropyridine (1.0 eq).

-

Add anhydrous DMF (or CH₃CN) to dissolve the starting material (concentration approx. 0.5 M).

-

Add tert-butyl piperazine-1-carboxylate (1.1 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀N₄O₄ |

| Molecular Weight | 308.33 g/mol |

| Appearance | Yellow solid |

| Yield | 75-90% (typical) |

| Purity (by HPLC) | >98% |

| ¹H NMR (400 MHz, CDCl₃) | See predicted chemical shifts below |

| ¹³C NMR (101 MHz, CDCl₃) | See predicted chemical shifts below |

| Mass Spec (ESI-MS) | m/z = 309.15 [M+H]⁺ |

Predicted NMR Data:

-

¹H NMR (CDCl₃, δ ppm): ~8.35 (dd, 1H), ~8.20 (dd, 1H), ~6.90 (dd, 1H), ~3.60 (t, 4H), ~3.40 (t, 4H), 1.48 (s, 9H).

-

¹³C NMR (CDCl₃, δ ppm): ~158.0, ~154.8, ~153.5, ~134.0, ~118.0, ~80.5, ~50.0, ~44.0, 28.4.

Note: The actual chemical shifts may vary slightly depending on the solvent and instrument used.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-chloro-3-nitropyridine is a hazardous substance; avoid inhalation, ingestion, and skin contact.

-

DMF is a potential reproductive hazard; handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate. The straightforward procedure, coupled with the comprehensive data and visualizations, should enable researchers to successfully prepare this versatile intermediate for their drug discovery and development programs.

Synthesis Protocol for Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Application Notes

This document provides a detailed experimental protocol for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry for the formation of aryl-nitrogen bonds.

The target molecule is synthesized from commercially available starting materials: 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate (Boc-piperazine). The electron-withdrawing nitro group on the pyridine ring activates the 2-position for nucleophilic attack by the secondary amine of Boc-piperazine, facilitating the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction and a suitable solvent.

The resulting product, tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The protocol described herein is intended for researchers and scientists in the field of medicinal chemistry and drug discovery.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | Commercially Available | ≥98% |

| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | Commercially Available | ≥98% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Commercially Available | ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercially Available | Anhydrous, ≥99.8% |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercially Available | ACS Grade |

| Hexanes | N/A | N/A | Commercially Available | ACS Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Commercially Available | ACS Grade |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Nitrogen or Argon inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Protocol

A detailed step-by-step procedure for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is as follows:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq).

-

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

-

To this solution, add tert-butyl piperazine-1-carboxylate (1.1 eq) followed by triethylamine (1.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the reaction mixture).

-

Combine the organic layers and wash with brine (2 x volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Workflow Diagram

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and tert-butyl piperazine-1-carboxylate. This protocol outlines the required reagents, optimal reaction conditions, and a comprehensive work-up and purification procedure. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure reproducibility and ease of use for researchers in organic synthesis and drug discovery.

Introduction

Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a valuable building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a piperazine ring linked to a nitropyridine moiety, makes it a versatile intermediate for further chemical modifications. The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction. This method is widely employed in organic chemistry due to its efficiency and the commercial availability of the starting materials. The electron-withdrawing nitro group on the pyridine ring activates the substrate, facilitating the displacement of the chloro group by the nucleophilic piperazine.

Reaction Scheme

The synthesis proceeds according to the following reaction scheme:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

| Parameter | Value |

| Reactants | |

| 2-Chloro-3-nitropyridine (MW: 158.54 g/mol ) | 1.0 eq |

| Tert-butyl piperazine-1-carboxylate (MW: 186.25 g/mol ) | 1.1 eq |

| Potassium Carbonate (K₂CO₃) (MW: 138.21 g/mol ) | 2.0 eq |

| Solvent | |

| Acetonitrile (CH₃CN) | ~10 mL / mmol of limiting reactant |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 12-24 hours |

| Product | |

| Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (MW: 308.33 g/mol ) | - |

| Expected Yield | 85-95% |

| Purity (after purification) | >98% |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate.

Materials and Reagents:

-

2-Chloro-3-nitropyridine

-

Tert-butyl piperazine-1-carboxylate

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

-

Add tert-butyl piperazine-1-carboxylate (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile as the solvent.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed (typically 12-24 hours).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a mixture of hexanes and ethyl acetate as the eluent, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate as a solid.

-

-

Characterization:

-

Determine the yield of the purified product.

-